Product packaging for 1,4-Dioxaspiro[2.3]hexane(Cat. No.:)

1,4-Dioxaspiro[2.3]hexane

Cat. No.: B1249213
M. Wt: 86.09 g/mol
InChI Key: BORNTCYTZBIESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxaspiro[2.3]hexane is a strained spiroheterocycle that serves as a versatile building block in synthetic organic chemistry and drug discovery. These small, strained ring systems are characterized by remarkable structures and reactivity patterns due to their inherent ring strain, making them valuable for the synthesis of complex natural and unnatural products . In synthetic applications, 1,4-dioxaspiro[2.3]hexanes primarily undergo nucleophilic substitution at the epoxide C-O bonds . Furthermore, under Lewis acid promotion, they can undergo rearrangement to form cyclopentanone derivatives, providing a valuable route to these important carbocyclic structures . The exploration of such strained spiroheterocycles is a key area of research for developing novel three-dimensional bioisosteres in medicinal chemistry . Their well-defined exit vectors and rigid three-dimensionality can impart beneficial physicochemical properties to lead compounds, such as improved metabolic stability and reduced lipophilicity, offering an escape from "flatland" in modern drug design . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B1249213 1,4-Dioxaspiro[2.3]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

1,6-dioxaspiro[2.3]hexane

InChI

InChI=1S/C4H6O2/c1-2-5-4(1)3-6-4/h1-3H2

InChI Key

BORNTCYTZBIESK-UHFFFAOYSA-N

Canonical SMILES

C1COC12CO2

Synonyms

1,5-dioxaspiro(3.2)hexane

Origin of Product

United States

Synthetic Methodologies for 1,4 Dioxaspiro 2.3 Hexane and Analogues

Early Synthetic Approaches and Serendipitous Discoveries

The initial synthesis of the 1,4-dioxaspiro[2.3]hexane ring system was not a result of a targeted effort but rather a fortuitous discovery in 1987. nih.gov Crandall and his research group, while investigating the oxidation of cumulene 176 with an excess of meta-chloroperoxybenzoic acid (m-CPBA), isolated several products, among which was the this compound 177. nih.gov Although this reaction provided the first access to this novel spiroheterocycle, the nature of the starting material and the formation of multiple products rendered it an impractical method for preparative synthesis. nih.gov It would be over a decade before a more synthetically viable route was established. nih.gov

Targeted Synthesis from Specific Precursors

Recognizing the potential utility of the this compound framework, researchers developed more direct and efficient synthetic methods starting from well-defined precursors.

Oxidation of Methylene (B1212753) Oxetanes (e.g., with DMDO)

A significant advancement in the synthesis of 1,4-dioxaspiro[2.3]hexanes came from the work of Howell and coworkers, who demonstrated that methyleneoxetanes could be efficiently converted to the desired spiro compounds. nih.gov The oxidation of various methyleneoxetanes (179) using dimethyldioxirane (B1199080) (DMDO) afforded 1,4-dioxaspiro[2.3]hexanes (180) in good yields and with modest to good diastereoselectivity. nih.gov

This methodology proved to be a versatile tool in the synthesis of complex molecules. For instance, in the synthesis of D-erythro-sphinganine, a key cell signaling molecule, a methylene oxetane (B1205548) derived from serine (188) was oxidized with DMDO to quantitatively yield the corresponding this compound (189). nih.gov This intermediate was then further elaborated to the final natural product. nih.gov

PrecursorOxidantProductYield
Methyleneoxetanes (179)DMDO1,4-Dioxaspiro[2.3]hexanes (180)Good
Methylene oxetane (188)DMDOThis compound (189)Quantitative

Epoxidation of Ketene (B1206846) Dimers (for 1,4-Dioxaspiro[2.3]hexan-5-ones)

A related class of compounds, the 1,4-dioxaspiro[2.3]hexan-5-ones, also known as spiroepoxy-β-lactones, were synthesized through the epoxidation of ketene dimers (4-alkylidene-2-oxetanones). acs.orgnih.gov This approach, developed by Romo and coworkers, utilized DMDO as the oxidant to convert various functionalized ketene dimers (195) into the corresponding 1,4-dioxaspiro[2.3]hexan-5-ones (194) in modest to good yields. nih.govacs.orgnih.gov

These spiroepoxy-β-lactones were found to be surprisingly stable, a property attributed to potential anomeric effects arising from their rigid structure. acs.orgnih.gov Their synthetic utility was demonstrated in the concise, enantioselective synthesis of the antifouling agent, (+)-maculalactone A, where an optically active spiroepoxy-β-lactone served as a key intermediate. acs.orgnih.govresearchgate.net The synthesis involved the preparation of an optically active ketene dimer, followed by epoxidation with DMDO to form the 1,4-dioxaspiro[2.3]hexan-5-one, which was then converted to a tetronic acid intermediate en route to the final product. researchgate.net

PrecursorOxidantProductYield
Ketene Dimers (195)DMDO1,4-Dioxaspiro[2.3]hexan-5-ones (194)Modest to Good
Optically active ketene dimer (99)DMDO1,4-Dioxaspiro[2.3]hexan-5-one (211)Good

Advanced and Mechanistic Synthesis Strategies

More recent synthetic efforts have focused on developing novel and mechanistically interesting routes to access not only 1,4-dioxaspiro[2.3]hexanes but also their structural isomers and analogues, such as 1,5-dioxaspiro[2.3]hexanes.

Radical C-H Functionalization Routes to Spiro[2.3]hexane Systems (e.g., 1,5-Dioxaspiro[2.3]hexanes)

An innovative approach to the synthesis of the unprecedented 1,5-dioxaspiro[2.3]hexane scaffold was recently reported, leveraging a radical C-H functionalization strategy. researchgate.netresearcher.liferesearchgate.netrsc.org This method involves the treatment of a mixture of 3-iodooxetane (B1340047) and a non-enolisable ketone with a lithium amide, such as lithium tetramethylpiperidide. rsc.org This initiates a single-electron transfer from the amide to the ketone, generating an N-centered radical and a ketyl radical anion, described as a frustrated radical pair. researchgate.netresearcher.liferesearchgate.netrsc.org

The N-centered radical then selectively abstracts a β-hydrogen from the 3-iodooxetane, leading to an exergonic radical-radical coupling reaction that forms the desired 1,5-dioxaspiro[2.3]hexane core. researchgate.netresearcher.liferesearchgate.netrsc.org This regioselective C-H functionalization provides access to a range of 1,5-dioxaspiro[2.3]hexane derivatives in yields up to 91%. rsc.org The stability and synthetic utility of this novel spiroheterocyclic motif have also been explored. researchgate.netresearcher.liferesearchgate.net

Reactant 1Reactant 2ReagentProductYield
3-IodooxetaneNon-enolisable ketonesLithium tetramethylpiperidide1,5-Dioxaspiro[2.3]hexanesUp to 91% rsc.org

Cyclopropanation of Cyclic Derivatives (e.g., Cyclobutane (B1203170) and Azetidine (B1206935) Systems)

The construction of the spiro[2.3]hexane framework can also be achieved through the cyclopropanation of exocyclic double bonds on four-membered rings. This strategy has been particularly useful for the synthesis of nitrogen-containing analogues. For example, the synthesis of 5-azaspiro[2.3]hexane derivatives has been accomplished via the cyclopropanation of the corresponding azetidine precursors. smolecule.combeilstein-journals.orgnih.gov In one approach, a diastereoselective rhodium-catalyzed cyclopropanation reaction was employed to introduce the cyclopropyl (B3062369) moiety. beilstein-journals.orgnih.gov

Similarly, the synthesis of 4-azaspiro[2.3]hexane, a potential piperidine (B6355638) bioisostere, has been achieved. rsc.org One reported route involves the dibromocarbene insertion onto an enamine derived from an N-Boc protected azetidine. rsc.org These cyclopropanation methods provide access to a variety of functionalized (aza)spiro[2.3]hexanes, which are valuable building blocks in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net For instance, the synthesis of spiro[2.3]hex-1-ene, a strained alkene for photoclick chemistry, commenced with the cyclopropanation of 3-methylene-cyclobutanecarbonitrile. nih.govacs.org

Precursor TypeReactionProduct Type
Methylene cyclobutane derivativesCyclopropanationSpiro[2.3]hexane derivatives nih.govacs.org
Methylene azetidine derivativesCyclopropanationAzaspiro[2.3]hexane derivatives smolecule.combeilstein-journals.orgnih.gov

Intramolecular Cyclization and Rearrangement-Based Syntheses

The synthesis of this compound was first reported as a fortuitous discovery. nih.gov A more practical and synthetically viable route was later developed, which involves the epoxidation of methyleneoxetanes. nih.gov This method provides good yields of the desired 1,4-dioxaspiro[2.3]hexanes. nih.gov

One notable rearrangement-based synthesis involves the ring expansion of 1-oxaspiro[2.3]hexanes. This strategy has proven effective for the synthesis of complex natural products. nih.gov For instance, the Lewis acid-promoted rearrangement of functionalized 1-oxaspiro[2.3]hexanes leads to the formation of cyclopentanones, driven by the release of ring strain. nih.gov

A novel approach to a related analogue, 1,5-dioxaspiro[2.3]hexane, utilizes a lithium-amide induced single-electron transfer to benzophenones. researchgate.netrsc.orgresearchgate.net This process generates a radical pair that synergistically abstracts a hydrogen atom from 3-iodooxetane, leading to a radical-radical coupling reaction and the formation of the spiroheterocyclic core. researchgate.netrsc.orgresearchgate.net

Intramolecular cyclization has also been employed in the synthesis of pyrrole-containing heterocycles, which can be seen as a related strategy, though not directly yielding the this compound core. bioorg.org These methods often involve a sequence of ring-opening and subsequent intramolecular cyclization catalyzed by a metal, such as silver(I). bioorg.org

Control of Stereochemistry in Synthesis

The development of stereoselective methods is crucial for accessing specific isomers of this compound and its analogues, which is of significant importance in medicinal chemistry and natural product synthesis. researchgate.net

Diastereoselective Approaches

Diastereoselective methods have been successfully applied to the synthesis of analogues of this compound. For example, the epoxidation of methyleneoxetanes with DMDO (dimethyldioxirane) can proceed with modest to good diastereoselectivity. nih.gov

In the synthesis of related spiro systems, hydroxyl-directed epoxidation has been shown to provide excellent diastereoselectivity. nih.gov For example, the epoxidation of a cyclobutene (B1205218) precursor with m-CPBA, directed by a nearby hydroxyl group, yielded a single epoxide diastereomer. nih.gov Similarly, the use of VO(acac)₂ and tert-butylhydroperoxide for a hydroxyl-directed epoxidation of a cyclobutene also resulted in excellent diastereoselectivity. nih.gov

Cascade reactions, such as inter- and intramolecular double Michael additions, have been utilized to synthesize highly substituted cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org While not directly forming the this compound ring system, these methods highlight powerful strategies for controlling diastereoselectivity in the formation of cyclic structures.

The following table summarizes some diastereoselective approaches to related spirocyclic systems.

Starting MaterialReagentsProductDiastereoselectivityRef.
MethyleneoxetanesDMDO1,4-Dioxaspiro[2.3]hexanesModest to good nih.gov
Cyclobutene with hydroxyl groupm-CPBAEpoxideSingle diastereomer nih.gov
Cyclobutene with hydroxyl groupVO(acac)₂, t-BuOOHEpoxideExcellent nih.gov
Curcumins and Arylidenemalonatesaq. KOH, TBABFunctionalized cyclohexanonesComplete in most cases beilstein-journals.org

Enantioselective Methodologies

The enantioselective synthesis of spirocycles is a significant area of research, with organocatalysis emerging as a powerful tool. rsc.org For the synthesis of spiro[2.3]hexane skeletons, an organocatalytic strategy involving a Michael addition followed by ring expansion of methylenecyclopropanes has been reported. researchgate.net

In a different approach, the enantioselective synthesis of bicyclic β-lactones has been achieved through an intramolecular nucleophile-catalyzed aldol-lactonization (NCAL) process. orgsyn.org This method utilizes a chiral amine catalyst to achieve high enantiomeric excess. orgsyn.org While this does not directly produce this compound, it demonstrates the potential of organocatalysis for the asymmetric synthesis of complex spirocyclic systems.

The development of enantioselective rearrangements has also been a focus. For instance, a chiral phosphoric acid-catalyzed enantioselective rearrangement of alkenylcyclobutanols has been reported. rsc.org

The table below outlines some enantioselective methodologies applied to the synthesis of spiro compounds.

Reaction TypeCatalyst/PromoterProduct TypeEnantiomeric Excess (ee)Ref.
Michael Addition/Ring ExpansionChiral secondary amine catalystSpiro[2.3]hexanesNot specified researchgate.net
Intramolecular NCALO-TMS QuinidineBicyclic β-lactone90% orgsyn.org
Rearrangement of AlkenylcyclobutanolsChiral phosphoric acid1-Oxaspiro[2.3]hexanesNot specified rsc.org

Reactivity and Mechanistic Investigations of 1,4 Dioxaspiro 2.3 Hexane Systems

Ring-Opening Reactions

The inherent ring strain in 1,4-dioxaspiro[2.3]hexane makes it susceptible to various ring-opening reactions. These transformations can be initiated by acids, nucleophiles, or radicals, leading to a diverse array of functionalized products.

Acid-Mediated Ring Expansions

Acid-mediated reactions of this compound systems can lead to ring expansion, driven by the release of strain energy. nih.gov For instance, treatment of 1-oxaspiro[2.3]hexanes, a related class of compounds, with Lewis acids results in a facile ring expansion to yield cyclopentanones. nih.govrsc.org This transformation is particularly efficient when the ring system is functionalized with an aryl or alkyl group, which can stabilize the forming carbocation intermediate necessary for the rearrangement. nih.gov The presence of an aryl group likely stabilizes the positive charge that develops during the cleavage of the C-O bond of the epoxide. nih.gov

Nucleophilic Additions and Substitutions

This compound and its derivatives are prone to nucleophilic attack, primarily at the epoxide C-O bonds. nih.govsmolecule.com Unlike some related spirocycles where nucleophilic addition might favor the more hindered epoxide carbon, 1,4-dioxaspiro[2.3]hexanes tend to undergo nucleophilic substitution at either of the epoxide C-O bonds. nih.gov

Heteroatom nucleophiles are not the only species capable of reacting; carbon-based nucleophiles can also participate in these ring-opening reactions. The addition of cuprates to the 1,4-dioxaspiro[2.2]pentane system, a close relative, initially proved challenging but was eventually achieved using a specific Gilman reagent. nih.gov This reaction yielded a substituted ketone product, demonstrating the utility of these systems in forming new carbon-carbon bonds. nih.gov

In the case of 1,4-dioxaspiro[2.3]hexan-5-ones, a related system containing a carbonyl group, nucleophilic substitution has been observed to occur at the less hindered epoxide C-O bond. nih.gov

Radical Initiated Transformations

Recent research has explored the radical-initiated transformations of related spiroheterocycles, suggesting potential pathways for this compound. For instance, a novel synthetic route to 1,5-dioxaspiro[2.3]hexanes involves a lithium-amide induced single-electron transfer to benzophenones, generating an N-centered radical and a ketyl radical anion. researchgate.netresearchgate.netresearchid.co This radical pair then selectively abstracts a hydrogen atom, initiating a radical-radical coupling reaction to form the spirocyclic core. researchgate.netresearchgate.netresearchid.co

Furthermore, the Surzur–Tanner rearrangement, a radical cascade involving a 1,5-hydrogen atom transfer followed by a 1,2-ester or alkyl radical migration, has been utilized in the synthesis of other spiroketal systems like 1,6-dioxaspiro[4.5]decanes. acs.orgnih.gov This type of radical cascade highlights the potential for complex transformations involving spirocyclic intermediates.

Rearrangement Pathways

Beyond simple ring-opening, this compound systems can undergo more complex rearrangement reactions, often promoted by Lewis acids, leading to the formation of different cyclic frameworks.

Lewis Acid Promoted Rearrangements

Lewis acids are effective promoters of rearrangements in strained spiroheterocycles. nih.gov The predominant Lewis acid-promoted rearrangement of this compound proceeds through a stabilized carbocation intermediate to furnish cyclopentanone (B42830) products. nih.gov This rearrangement is a key reactive pathway for this class of compounds. nih.gov The choice of Lewis acid can be critical, as some, like TiCl4, SnCl4, and BF3·Et2O, have been reported to cause decomposition of similar allylic azide (B81097) precursors.

Specific Ring Expansion to Cyclic Ketones and Furanones

The ring expansion of this compound derivatives can be directed to selectively form either cyclic ketones or furanones. The Lewis acid-mediated rearrangement is a primary route to cyclopentanones. nih.govrsc.org

Interestingly, derivatives such as 1,4-dioxaspiro[2.3]hexan-5-ones have shown a propensity to rearrange into tetronic acids. researchgate.net For example, an optically active 1,4-dioxaspiro[2.3]hexan-5-one was rearranged to a tetronic acid, which was then further functionalized. researchgate.net In a different system, 1,5-dioxaspiro[2.3]hexanes, treatment with trifluoromethanesulfonic acid resulted in a ring expansion to yield 4,4-diarlyldihydrofuran-3-ones. rsc.org

The following table summarizes the key reactants and products in the rearrangement of this compound and related systems.

Starting MaterialReagent(s)Product(s)Reference(s)
Aryl or alkyl functionalized 1-oxaspiro[2.3]hexaneLewis AcidCyclopentanone nih.govrsc.org
This compoundLewis AcidCyclopentanone nih.gov
1,4-Dioxaspiro[2.3]hexan-5-oneN-methyl-N-methoxy amine, then tosylationTetronate researchgate.net
1,5-Dioxaspiro[2.3]hexaneTrifluoromethanesulfonic acid4,4-Diarlyldihydrofuran-3-one rsc.org

This table illustrates the versatility of the this compound core in synthesizing a variety of cyclic structures through controlled rearrangement pathways.

Chemoselectivity and Regioselectivity in Reactions

The reactivity of this compound systems is dictated by the presence of multiple reactive centers, making chemoselectivity and regioselectivity key considerations in their transformations. The inherent ring strain of both the epoxide and the larger heterocyclic ring influences the preferred reaction pathways. nih.gov

For the parent this compound structure, there are three primary modes of reactivity under nucleophilic conditions. The outcome of the reaction is highly dependent on which carbon atom is attacked. nih.gov Nucleophilic attack is a common transformation, with the site of attack determining the final product structure. The most probable pathway involves the nucleophile attacking the least sterically hindered C6 carbon of the epoxide. This attack leads to the complete opening of the strained ring system, relieving all ring strain and yielding α-substituted ketones. nih.gov A second, less probable, pathway is the attack at the C2 carbon, which also relieves ring strain and results in the formation of β-substituted ketones. nih.gov

In the case of related structures like 1,4-dioxaspiro[2.3]hexan-5-ones, which contain an additional carbonyl group, the possible reactive sites are expanded. However, studies have shown that under various reaction conditions, substitution is observed only at the less hindered epoxide carbon-oxygen bond or at the carbonyl group. nih.gov

A notable example of regioselectivity is seen in the synthesis of the related 1,5-dioxaspiro[2.3]hexane core. In this process, a radical mechanism is initiated by the selective abstraction of a β-hydrogen from a 3-iodooxetane (B1340047) precursor. rsc.org This high regioselectivity is attributed to the deactivation of the α-hydrogens through complexation of the ring oxygen with lithium cations, directing the radical abstraction to the β-position. rsc.org

Table 1: Regioselectivity in Nucleophilic Reactions of this compound nih.gov
Reaction PathwaySite of Nucleophilic AttackResulting ProductProbability
Path 'a'C6 (least hindered epoxide carbon)α-substituted ketoneMost Probable
Path 'b'C2β-substituted ketoneLess Probable

Detailed Mechanistic Elucidation

In-depth mechanistic investigations, combining computational studies and experimental work, have been crucial in understanding the complex reactions of spirohexane (B13737976) systems. These studies have shed light on the transition states, reaction intermediates, and the involvement of radical species.

The analysis of transition states through computational chemistry provides insight into the energy barriers and feasibility of proposed reaction pathways. For instance, in the oxidation reactions of related cyclic ethers like 2-methyloxetane, which can lead to the formation of this compound, potential energy surface calculations are employed. osti.gov These studies identify the lowest energy pathways for various reaction steps. One such identified pathway is an internal hydrogen abstraction that proceeds via a 7-membered transition state, which has a calculated energy barrier of 22.9 kcal/mol. osti.gov Such computational analyses are vital for predicting reaction outcomes and understanding the factors that control selectivity.

The identification of transient intermediates is fundamental to confirming a proposed reaction mechanism. In the synthesis of the related 1,5-dioxaspiro[2.3]hexane scaffold, a lithium amide-induced single-electron transfer (SET) mechanism has been proposed. researchgate.netresearcher.liferesearchgate.net This process generates a distinct set of radical intermediates. The key intermediates identified are an N-centered radical and a ketyl radical anion, which act as a frustrated radical pair. researchgate.netresearcher.liferesearchgate.netresearchgate.net This pair then works in synergy to facilitate a selective hydrogen abstraction, leading to a radical-radical coupling reaction that forms the final spirocyclic product. rsc.orgresearcher.liferesearchgate.net

The involvement of radical species in the formation and reactions of dioxaspirohexane systems has been substantiated through various experimental techniques. The synthesis of 1,5-dioxaspiro[2.3]hexane is a prime example, proceeding through an exergonic radical-radical coupling reaction initiated by a single-electron transfer. researchgate.netresearcher.liferesearchgate.net

A common experimental method to confirm the presence of a radical mechanism is the use of radical quenchers or traps. For example, adding a radical quencher such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) to a reaction mixture can inhibit or completely stop a reaction that proceeds via a radical pathway. rsc.org If the expected product is not formed in the presence of the quencher, it provides strong evidence for the involvement of radical intermediates. rsc.org This type of study, alongside techniques like radical clock experiments, is essential for validating proposed radical-mediated transformations.

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating reactions involving single-electron transfer (SET) steps. In the development of the synthesis for 1,5-dioxaspiro[2.3]hexane, cyclic voltammetry studies were performed to provide strong support for the proposed mechanism. researchgate.netresearcher.liferesearchgate.netresearchgate.net These studies help to determine the reduction potentials of the reactants, such as the benzophenone (B1666685) derivatives used in the synthesis. researchgate.net By confirming that the electron transfer from the lithium amide donor to the benzophenone acceptor is thermodynamically feasible, CV data lend crucial support to the proposed SET-initiated radical mechanism. researchgate.netresearchgate.net The electrochemical analysis of various substituted benzophenones has shown that they typically undergo two one-electron reductions, with the first reversible reduction leading to a stable radical anion, which is the key intermediate in the proposed synthetic route. researchgate.net

Structural Analysis and Advanced Spectroscopic Characterization

Crystallographic Investigations

Crystallographic studies are indispensable for the precise determination of a molecule's three-dimensional structure in the solid state. While specific X-ray diffraction data for the parent 1,4-Dioxaspiro[2.3]hexane is not available, analysis of related strained spirocyclic systems allows for a detailed projection of its structural parameters. researchgate.net

An X-ray diffraction analysis would provide definitive measurements of the bond lengths and angles within the this compound molecule. The high degree of ring strain, originating from the three-membered epoxide and four-membered oxetane (B1205548) rings, is expected to result in significant deviations from standard values observed in unstrained acyclic ethers and alkanes.

Table 1: Expected X-ray Diffraction Data Characteristics for this compound

ParameterAtom(s) InvolvedExpected CharacteristicsRationale
Bond Length C-C (epoxide)Shorter than a typical C-C single bond (~1.54 Å)High s-character in the C-C bond of the cyclopropane (B1198618) ring.
C-O (epoxide)Longer than a typical C-O ether bond (~1.43 Å)Ring strain weakens the C-O bonds.
C-C (oxetane)Slightly shorter than a typical C-C single bondRing strain in the four-membered ring.
C-O (oxetane)Similar to or slightly longer than a typical C-O ether bondInfluence of ring strain.
C-C (spiro)Elongated C-C bonds to the spirocenterSteric and electronic strain at the quaternary spiro carbon.
Bond Angle C-C-O (epoxide)Approximately 60°Geometry of the three-membered ring.
C-O-C (epoxide)Approximately 60°Geometry of the three-membered ring.
C-C-C (oxetane)Approximately 90°Geometry of the four-membered ring.
C-O-C (oxetane)Approximately 90°Geometry of the four-membered ring.

The conformation of this compound in the crystalline state is expected to be highly rigid. Both the cyclopropane and cyclobutane (B1203170) rings are essentially planar due to their small size. The spiro fusion point locks these two rings into a fixed perpendicular orientation. Unlike larger ring systems, such as those found in 1,4-dioxaspiro[4.5]decanes which can exhibit chair or envelope conformations, the conformational freedom of this compound is severely restricted. vulcanchem.comoup.com This rigidity is a key feature influencing its reactivity and its utility as a building block in organic synthesis. researchgate.net

X-ray Diffraction Analysis of Bond Lengths and Angles

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. For this compound, NMR would provide crucial information for structural confirmation and stereochemical analysis of its derivatives. rsc.org

The ¹H and ¹³C NMR spectra of this compound would be characteristic of its unique, strained architecture. The molecule's asymmetry would render all methylene (B1212753) protons and ring carbons chemically non-equivalent, leading to complex splitting patterns.

Table 2: Predicted NMR Spectroscopic Features for this compound

NucleusMolecular FragmentExpected Chemical Shift (ppm)Expected MultiplicityKey Correlations (2D NMR)
¹H Epoxide CH₂2.5 - 3.5Complex multiplets (AB system)COSY with other epoxide proton; HMBC to oxetane carbons.
Oxetane CH₂ (adjacent to O)4.0 - 5.0Complex multiplets (AB system)COSY with adjacent oxetane CH₂; HMBC to spiro carbon.
Oxetane CH₂ (adjacent to spiro C)2.0 - 3.0Complex multiplets (AB system)COSY with adjacent oxetane CH₂; HMBC to spiro carbon and epoxide carbons.
¹³C Spiro C70 - 90SingletHMBC correlations to all adjacent protons.
Epoxide CH₂40 - 50Triplet (in ¹³C DEPT)HSQC to epoxide protons.
Oxetane CH₂ (adjacent to O)65 - 80Triplet (in ¹³C DEPT)HSQC to adjacent protons.
Oxetane CH₂ (adjacent to spiro C)30 - 45Triplet (in ¹³C DEPT)HSQC to adjacent protons.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign these signals and confirm the connectivity through the spiro center.

For substituted derivatives of this compound, NMR spectroscopy is the primary method for determining stereochemistry. The rigid conformation of the spiro[2.3]hexane framework provides a well-defined spatial arrangement of substituents. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity between protons on the different rings or between ring protons and substituents. This data allows for the confident assignment of relative stereochemistry (cis/trans or E/Z) in diastereomeric products, which is critical when these compounds are used in the synthesis of complex molecules like natural products. rsc.org

Elucidation of Complex Molecular Architecture

Vibrational Spectroscopy for Conformational and Functional Group Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational features.

For this compound, the spectra would be dominated by vibrations associated with the strained ether linkages and the hydrocarbon framework.

C-O Stretching: The C-O stretching vibrations of the epoxide and oxetane rings are expected to be prominent features in the IR spectrum. The epoxide ring should show characteristic bands around 1250 cm⁻¹ (asymmetric stretch) and in the 800-950 cm⁻¹ region (symmetric stretch or "ring breathing" mode). The oxetane C-O-C stretch typically appears in the 950-1000 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the methylene groups would appear in the typical region of 2850-3000 cm⁻¹. The strain in the rings may shift these frequencies slightly compared to acyclic analogues.

Ring Deformation Modes: The high degree of ring strain would give rise to a series of characteristic low-frequency ring deformation and bending modes in both the IR and Raman spectra.

Because the molecule is conformationally rigid, vibrational spectroscopy would primarily serve to confirm the presence of the key functional groups (epoxide, oxetane) rather than to study conformational equilibria, which is a common application for more flexible molecules.

Mass Spectrometry for Mechanistic Studies (e.g., Fragmentation Pathways)

Mass spectrometry, particularly utilizing electron ionization (EI), serves as a powerful tool for the structural elucidation of novel compounds and for probing reaction mechanisms through the analysis of fragmentation pathways. While direct experimental mass spectrometric data for this compound is not extensively reported in the literature, its fragmentation pattern can be predicted with a high degree of confidence by examining the well-established mass spectral behavior of its constituent structural motifs: a spiro-fused cyclopropane and cyclobutane, and a 1,3-dioxolane (B20135) ring system.

Upon electron ionization, the this compound molecule (with a molecular weight of 98.10 g/mol ) will form a molecular ion (M⁺•). The subsequent fragmentation of this molecular ion is dictated by the inherent strain of the spirocyclic system and the presence of the heteroatoms. The initial ionization is likely to occur at one of the oxygen atoms due to their non-bonding electrons.

The fragmentation of spiro compounds containing a cyclopropane ring is often characterized by the loss of a hydrogen atom to form a stable [M-H]⁺ ion. aip.org The high strain of the three-membered ring also makes it susceptible to ring-opening reactions. Similarly, cyclobutane rings characteristically undergo cleavage to lose neutral fragments like ethylene (B1197577) (C₂H₄). docbrown.info The 1,3-dioxolane moiety is known to fragment via cleavage of the C-O bonds and subsequent rearrangements. aip.org

Based on these principles, the proposed major fragmentation pathways for this compound are as follows:

Alpha-Cleavage adjacent to the oxygen atom: The initial radical cation can undergo homolytic cleavage of the C-O bond, leading to the opening of the dioxolane ring. This can be followed by the loss of small neutral molecules.

Ring cleavage of the cyclobutane moiety: A retro [2+2] cycloaddition type fragmentation of the cyclobutane ring is anticipated, which would lead to the expulsion of ethylene (28 Da). docbrown.info

Fragmentation initiated by the cyclopropane ring: The highly strained cyclopropane ring can undergo ring opening, which can trigger a cascade of bond cleavages and rearrangements, leading to various smaller fragment ions. A characteristic feature for spiro hydrocarbons with a cyclopropane ring is the appearance of an [M-H]⁺ ion. aip.org

Combined ring fragmentation: Complex fragmentation involving the simultaneous or sequential breakdown of both the carbocyclic and heterocyclic rings can also occur, leading to a variety of smaller charged fragments.

The predicted significant fragment ions in the electron ionization mass spectrum of this compound are summarized in the table below.

m/zProposed Fragment IonProbable Origin
98[C₅H₆O₂]⁺•Molecular Ion (M⁺•)
97[C₅H₅O₂]⁺Loss of a hydrogen atom from the molecular ion ([M-H]⁺) aip.org
70[C₄H₆O]⁺•Loss of ethylene (C₂H₄) from the molecular ion via cyclobutane ring cleavage docbrown.info
69[C₄H₅O]⁺Loss of a formyl radical (•CHO) from the molecular ion
55[C₃H₃O]⁺Fragmentation of the dioxolane ring aip.org
42[C₃H₆]⁺•Propene radical cation from the cleavage of the carbocyclic rings
41[C₃H₅]⁺Allyl cation, a common fragment from cyclic hydrocarbons
28[C₂H₄]⁺•Ethylene radical cation from cyclobutane cleavage docbrown.info

This predictive analysis of the fragmentation pathways provides a foundational basis for the identification of this compound in complex mixtures and for its characterization in the absence of an authentic reference standard. Mechanistic studies of reactions involving this spiroketal could leverage this fragmentation data to track isotopic labeling or to identify reaction intermediates and byproducts.

Theoretical and Computational Chemistry Studies

Strain Energy Analysis of Spiro[2.3]hexane Ring Systems

The fusion of a three-membered ring with a four-membered ring at a single carbon atom imparts considerable strain into the spiro[2.3]hexane framework. Computational studies and comparisons with parent cycloalkanes have been employed to quantify this inherent strain.

The strain energy of the parent hydrocarbon, spiro[2.3]hexane, is estimated to be approximately 54.9 kcal/mol to 56 kcal/mol. wiley.commdpi.com This value is comparable to the sum of the strain energies of its constituent rings, cyclopropane (B1198618) and cyclobutane (B1203170). mdpi.com The introduction of heteroatoms, as in 1-oxaspiro[2.3]hexane, results in products that also exhibit considerable strain energy, comparable to their hydrocarbon analog. wiley.com This high intrinsic strain is a significant thermodynamic driving force in many reactions involving these spirocycles, particularly ring-opening and rearrangement reactions. wiley.comnih.gov For instance, the substantial strain release upon cleavage of the central C-C bond in related bicyclo[1.1.0]butane systems (strain energy ≈ 66 kcal/mol) drives the formation of spiro[2.3]hexane derivatives. wiley.com While unsaturated analogs like spiropentene are estimated to bear around 90 kcal/mol of strain, the larger ring size in spiro[2.3]hexene is thought to provide a better balance between stability and reactivity. nih.govsci-hub.se

Table 1: Calculated Strain Energies of Spiro[2.3]hexane and Related Compounds
CompoundEstimated Strain Energy (kcal/mol)Reference
Spiro[2.3]hexane≈56 wiley.com
Spiro[2.3]hexane (Spirohexane)54.9 mdpi.com
Bicyclo[1.1.0]butane≈66 wiley.com
Spiropentene≈90 sci-hub.se

Conformational Landscapes and Energetics

The conformational behavior of dioxaspiro systems is governed by a delicate balance of ring strain, steric interactions, and stereoelectronic effects like the anomeric effect. While specific studies on 1,4-Dioxaspiro[2.3]hexane are limited, analysis of related, larger dioxaspirocycles provides significant insight. For instance, studies on 1,7-dioxaspiro[5.5]undecane show that each six-membered ring can adopt chair, boat, or twist-boat conformations, with several conformers being energetically competitive. mst.edu The relative stabilities of these conformers are determined by evaluating steric and anomeric effects. cdnsciencepub.com In the most stable conformation of 1,7-dioxaspiro[5.5]undecane, both rings adopt chair conformations. mst.edu Similarly, for the structurally analogous 1,5-diaminospiro[2.3]hexane derivatives, X-ray diffraction studies have identified specific conformations that are promising for applications in the design of peptidomimetics. researchgate.net The limited conformational freedom in these rigid motifs offers predictable vectorization, which is advantageous for selective target interactions in drug discovery. researchgate.netresearchgate.net

Electronic Structure Calculations (e.g., DFT, Møller-Plesset Perturbation Theory)

A variety of sophisticated computational methods have been utilized to probe the electronic structure, geometry, and energetics of dioxaspiro systems. These calculations are essential for understanding properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used method. For example, the B3LYP functional combined with the 6-311G(d,p) basis set has been successfully used to optimize the geometry of 1,5-dioxaspiro[5.5]undecane derivatives, showing good agreement with experimental crystal structure data. mdpi.comresearchgate.net DFT calculations have also been employed to model reaction energy profiles, such as in the organocatalytic construction of spiro[2.3]hexane skeletons, using the B3LYP-D3/6-31G(d) level of theory. researchgate.net

For higher accuracy in energetic analyses, second-order Møller-Plesset perturbation theory (MP2) with large basis sets like aug-cc-pVQZ has been applied. mst.edu These high-level calculations have provided detailed energetic analyses of the most stable isomers of systems like 1,7-dioxaspiro[5.5]undecane in both the gas phase and in various solvents. mst.edu Other functionals, such as ωB97X-D, have been used for studying the potential energy surfaces of related radical species. osti.gov These computational tools allow for the simulation of spectra, calculation of thermodynamic properties (enthalpy, entropy, Gibbs free energy), and validation of experimental findings.

Table 2: Computational Methods Used in the Study of Dioxaspiro and Related Systems
MethodFunctional/LevelBasis SetApplicationReference
DFTB3LYP6-311G(d,p)Geometry Optimization, Vibrational Frequencies mdpi.comresearchgate.net
DFTB3LYP-D36-31G(d)Reaction Energy Profiles researchgate.net
MP2-aug-cc-pVQZHigh-Accuracy Relative Energetics mst.edu
DFTωB97X-D6-311++G(d,p)Potential Energy Surfaces of Radicals osti.gov
NBO Analysis--Analysis of Orbital Interactions/Anomeric Effects e-tarjome.com

Prediction of Reactivity and Selectivity

Computational studies are instrumental in predicting the reactivity and regioselectivity of reactions involving strained spirocycles. The this compound ring system presents multiple reactive sites, and its behavior depends significantly on the reaction conditions. nih.gov

Theoretical analysis suggests three primary modes of reactivity for 1,4-dioxaspiro[2.3]hexanes under nucleophilic attack:

Path 'a' : Nucleophilic attack at the least hindered C6 carbon of the epoxide, leading to a complete unraveling of the ring system and relief of all strain to form α-substituted ketones. This is often the most probable pathway. nih.gov

Path 'b' : Attack at the C2 carbon of the oxetane (B1205548) ring to relieve strain, yielding β-substituted ketones. nih.gov

Lewis Acid Promoted Rearrangement : In the presence of a Lewis acid, a predominant rearrangement through a stabilized carbocation can occur, providing cyclopentanone (B42830) products. nih.gov

This versatile reactivity makes 1,4-dioxaspiro[2.3]hexanes useful building blocks. For example, they have been employed in the synthesis of bioactive molecules like sphingosines. nih.gov More recently, synthetic access to the isomeric 1,5-dioxaspiro[2.3]hexane has been achieved through a regioselective radical C-H functionalization, highlighting the ongoing exploration of the reactivity of these strained systems. researchgate.netrsc.orgresearchgate.netresearchgate.net

Anomeric Effects and Orbital Interactions within the Dioxaspiro System

The anomeric effect is a critical stereoelectronic phenomenon that influences the conformation and stability of dioxaspiro systems. cdnsciencepub.com It is defined as a stabilizing interaction that occurs when a lone pair on an oxygen atom is oriented anti-periplanar to an adjacent C-O antibonding orbital (a so-called n→σ* interaction). cdnsciencepub.come-tarjome.com This orbital overlap results in electron delocalization and stabilization of the molecule. cdnsciencepub.com

In dioxaspiroacetals, the anomeric effect generally favors conformations where alkoxy groups or ring oxygens adopt an axial orientation, a preference that can oppose steric considerations. mst.edue-tarjome.com Natural Bond Orbital (NBO) analysis is a computational tool used to quantitatively estimate the magnitude of these donor-acceptor hyperconjugative interactions. e-tarjome.com Studies on 1,7-dioxaspiro[5.5]undecane have shown that conformations with two such stabilizing anomeric interactions are significantly preferred. cdnsciencepub.come-tarjome.com Intriguingly, for the related 1,4-dioxaspiro[2.3]hexan-5-one system, the unexpected stability observed has been attributed to a potential "double anomeric effect," further underscoring the importance of these orbital interactions in stabilizing highly strained spirocycles. researchgate.net

Investigation of Isomerism and Stability

The stability of the this compound ring system is a topic of significant interest, given its high inherent strain. Research on the related ketone derivative, 1,4-dioxaspiro[2.3]hexan-5-one, revealed an unexpected degree of stability. researchgate.net These compounds can be synthesized and isolated, a fact attributed to stabilizing stereoelectronic factors, potentially a double anomeric effect. researchgate.net

The stability of spiro[2.3]hexane systems can be contrasted with that of even more strained analogs. For example, the instability of spiro[2.2]pentene makes its isolation difficult, whereas the slightly larger spiro[2.3]hexene offers a more practical balance between stability and useful reactivity. nih.gov The recent development of synthetic routes to the 1,5-dioxaspiro[2.3]hexane isomer demonstrates that these strained heterocyclic cores are stable enough to be isolated and utilized as novel building blocks in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net Theoretical and experimental studies of isomerism, such as equilibration studies in dioxaspiro[5.5]undecanes, show how thermodynamic conditions can favor the formation of the most stable isomers by considering the interplay of steric and anomeric effects. cdnsciencepub.com

Synthetic Applications and Advanced Derivatizations

Role as Versatile Building Blocks in Organic Synthesis

1,4-Dioxaspiro[2.3]hexane and its derivatives have emerged as highly versatile building blocks in organic synthesis. nih.govsmolecule.com Their inherent ring strain makes them reactive intermediates, enabling a variety of chemical transformations that are crucial for constructing complex molecular structures. researchgate.net The unique spirocyclic structure, containing both an oxetane (B1205548) and an epoxide ring, provides multiple reactive sites that can be selectively targeted under different reaction conditions. nih.gov This allows for the controlled unraveling of the ring system to introduce diverse functionalities. nih.gov

The reactivity of 1,4-dioxaspiro[2.3]hexanes can be modulated to achieve different synthetic outcomes. Nucleophilic attack can occur at either the epoxide or the oxetane ring, leading to the formation of α-substituted or β-substituted ketones, respectively. nih.gov Furthermore, Lewis acid-promoted rearrangements can lead to cyclopentanone (B42830) products. nih.gov This diverse reactivity has been exploited in the synthesis of natural products and other complex molecules. nih.govresearchgate.net For instance, the this compound ring system has proven to be a valuable precursor for the synthesis of signaling and immunomodulatory molecules like dihydrosphingosines and sphingosines. nih.gov

Introduction of Defined Three-Dimensional Molecular Architectures

The rigid, spirocyclic framework of this compound provides a powerful tool for the introduction of well-defined three-dimensional (3D) molecular architectures in organic synthesis. The stereochemistry of the spiro center and the substituents on the rings can be controlled during the synthesis of the this compound itself, and this stereochemical information can be transferred with high fidelity to the products of subsequent reactions. nih.gov This allows for the construction of complex molecules with specific spatial arrangements of atoms, which is of paramount importance in fields like medicinal chemistry where the 3D shape of a molecule dictates its biological activity. researchgate.net

The diastereoselective synthesis of 1,4-dioxaspiro[2.3]hexanes from methyleneoxetanes is a key step in this process, often proceeding with good to excellent diastereoselectivity. nih.gov The subsequent ring-opening and rearrangement reactions of these chiral, non-racemic spirocycles can then be used to generate a variety of enantiomerically enriched products. nih.gov This approach has been successfully applied to the synthesis of complex natural products and their analogs, demonstrating the utility of 1,4-dioxaspiro[2.3]hexanes in creating molecules with precise 3D structures. nih.gov

Precursors for Complex Organic Scaffolds and Ring Systems

Synthesis of Functionalized Cyclic Ketones (e.g., Cyclopentanones)

1,4-Dioxaspiro[2.3]hexanes serve as valuable precursors for the synthesis of functionalized cyclic ketones, particularly cyclopentanones. nih.gov The ring expansion of the spirocyclic system, typically promoted by a Lewis acid, provides a regioselective route to these five-membered rings. nih.govrsc.org This transformation is driven by the release of ring strain inherent in the this compound structure. nih.gov The presence of substituents on the spirocycle can direct the rearrangement and lead to the formation of highly substituted cyclopentanones with good diastereoselectivity. rsc.orgthieme-connect.de

This method offers a significant advantage over other approaches to cyclopentanone synthesis, which may lack regioselectivity or require harsh reaction conditions. nih.gov The ability to generate complex cyclopentanone frameworks from readily accessible this compound starting materials makes this a powerful tool in the synthesis of natural products and other biologically active molecules containing this common structural motif. nih.gov

Access to Dihydrofuranone and β-Lactone Derivatives

The reactivity of this compound derivatives can be harnessed to access other important heterocyclic structures, including dihydrofuranones and β-lactones. nih.govrsc.org For example, treatment of 1,5-dioxaspiro[2.3]hexanes with trifluoromethanesulfonic acid can induce a ring expansion to yield 4,4-diarlyldihydrofuran-3-ones. rsc.org

Furthermore, the related 1,4-dioxaspiro[2.3]hexan-5-one ring system, which contains a β-lactone fused to the spirocycle, has been synthesized and studied. nih.govresearchgate.net These spiroepoxy-β-lactones are surprisingly stable and exhibit interesting reactivity, leading to the formation of butenolides, α-hydroxyketones, and other valuable synthetic intermediates. researchgate.net The development of synthetic routes to optically active β-lactones is of particular interest due to their presence in natural products and their utility as enzyme inhibitors. orgsyn.orgorgsyn.org

Formation of Nitrogen-Containing Heterocycles (e.g., Azolines, Azoles)

While the direct conversion of this compound to nitrogen-containing heterocycles is less commonly reported, related spirodiepoxides, such as 1,4-dioxaspiro[2.2]pentanes, have been shown to be effective precursors for the synthesis of azolines and azoles. nih.gov In these reactions, the spirodiepoxide is treated with a nitrogen-containing nucleophile, such as a benzamide (B126) or benzamidine, followed by acid-catalyzed cyclization. nih.gov This process is believed to proceed through a concerted, asynchronous ring-opening of both epoxide rings. nih.gov Given the similar reactivity patterns of strained spiroheterocycles, it is plausible that analogous transformations could be developed for this compound systems, providing access to a range of nitrogenous heterocyclic compounds. nih.govhilarispublisher.com

Derivatization to Polyol and Aminopolyol Motifs

The ring-opening of 1,4-dioxaspiro[2.3]hexanes can be utilized to generate acyclic structures with multiple stereocenters, including polyol and aminopolyol motifs. nih.gov These functional group arrays are common in many natural products and biologically active molecules. nih.gov For instance, the synthesis of D-erythro-sphinganine, a key component of sphingolipids, has been achieved using a this compound intermediate. nih.gov In this synthesis, the spirocycle is opened by a higher-order cuprate, and the resulting ketone is selectively reduced to an alcohol, ultimately leading to the desired aminopolyol structure. nih.gov This highlights the utility of 1,4-dioxaspiro[2.3]hexanes as chiral building blocks for the stereoselective synthesis of complex acyclic systems. nih.govresearchgate.net

Exploitation of Ring Strain for Diverse Transformations

The high degree of ring strain in this compound and its derivatives makes them susceptible to ring-opening reactions under various conditions, providing access to a range of functionalized products. These transformations are often regioselective, allowing for controlled manipulation of the molecular framework.

Key modes of reactivity stemming from ring strain include:

Lewis Acid-Promoted Rearrangements: In the presence of Lewis acids, 1,4-dioxaspiro[2.3]hexanes can undergo rearrangement to form cyclopentanone derivatives. This transformation is driven by the relief of ring strain and the formation of a stabilized carbocation intermediate.

Nucleophilic Addition Reactions: The strained rings of 1,4-dioxaspiro[2.3]hexanes are prone to attack by nucleophiles. Nucleophilic substitution can occur at the epoxide C-O bonds, leading to ring-opened products. For instance, 1,4-dioxaspiro[2.3]hexan-5-ones, a derivative class, react with nucleophiles at either the less hindered epoxide C-O bond or the carbonyl group.

Rearrangement to Tetronic Acids: A notable transformation of 1,4-dioxaspiro[2.3]hexan-5-ones is their facile rearrangement to tetronic acids. nih.gov This reaction provides a valuable synthetic route to this important class of heterocyclic compounds, which are found in numerous bioactive natural products. nih.gov

The diverse reactivity of this compound is summarized in the table below, highlighting the conditions and resulting products.

Reactant ClassReagent/ConditionMajor Product TypeRef.
1,4-Dioxaspiro[2.3]hexanesLewis AcidCyclopentanones
1,4-Dioxaspiro[2.3]hexanesNucleophilesRing-opened ketones
1,4-Dioxaspiro[2.3]hexan-5-onesVarious nucleophiles/conditionsTetronic acids, α-hydroxy ketones nih.gov

Applications in Materials Science Research (General Chemical Interest)

While the application of this compound in materials science is an emerging field, the unique structural and chemical properties of spirocyclic compounds suggest potential for the development of novel polymers and materials. The rigid, three-dimensional nature of the spirocyclic core can impart desirable characteristics to polymers, such as enhanced thermal stability and specific mechanical properties.

The ring-opening polymerization of strained cyclic monomers is a common strategy for polymer synthesis. Although specific studies on the polymerization of this compound are not extensively documented, research on similar spiro-compounds provides a basis for its potential in this area. For example, other dioxaspiro compounds have been investigated as monomers for the synthesis of specialty polymers. mdpi.com The inherent reactivity of the strained rings in this compound could potentially be harnessed for the creation of new polymeric materials with unique architectures and properties. The general interest in spiro-heterocycles for creating sp3-rich, three-dimensional motifs in drug discovery also extends to materials science, where such structures can lead to materials with novel physical and chemical characteristics. researchid.coresearchgate.net

Utility in Chirality Transfer and Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. chiralpedia.com Chiral this compound derivatives have demonstrated significant promise as intermediates in asymmetric synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product in a process known as chirality transfer. nih.gov

A key example of this is the use of optically active 1,4-dioxaspiro[2.3]hexan-5-ones in the enantioselective synthesis of natural products. The synthesis of (+)-maculalactone A, an anti-fouling agent, was achieved using a chiral spiroepoxy-β-lactone (a 1,4-dioxaspiro[2.3]hexan-5-one derivative). nih.gov In this synthesis, the chirality of the spirocyclic starting material was effectively transferred to the final product. nih.gov

The ability to synthesize and utilize chiral this compound derivatives opens up avenues for the stereocontrolled synthesis of complex molecules. The predictable ring-opening reactions, coupled with the defined stereochemistry of the spirocyclic core, allow for the introduction of new stereocenters with high levels of control. This makes this compound a potentially valuable building block for the synthesis of a wide range of chiral compounds.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advances

Research into 1,4-dioxaspiro[2.3]hexane has established foundational knowledge regarding its synthesis and characteristic reactivity. The initial preparation of this ring system was fortuitous, resulting from the oxidation of a cumulene with meta-chloroperoxybenzoic acid (m-CPBA). nih.gov A more synthetically practical and controlled method was later developed, involving the epoxidation of methyleneoxetanes with dimethyldioxirane (B1199080) (DMDO), which provides the desired spirocycle in good yields. nih.gov

The reactivity of this compound is dominated by its high ring strain, leading to several predictable yet versatile transformations. Key findings include:

Nucleophilic Ring-Opening: The molecule exhibits distinct reactivity pathways under nucleophilic conditions. The most common pathway involves nucleophilic attack at the least sterically hindered carbon of the epoxide ring (C6), leading to a ring-opening cascade that yields α-substituted ketones. nih.gov A secondary pathway involves attack at the other epoxide carbon (C2), resulting in β-substituted ketones. nih.gov

Lewis Acid-Promoted Rearrangement: In the presence of Lewis acids, the compound undergoes rearrangement to form cyclopentanone (B42830) derivatives, driven by the relief of ring strain and the formation of a stabilized carbocation intermediate. nih.gov

Application as a Synthetic Building Block: The versatile reactivity of this spiroketal has been harnessed in the synthesis of complex molecules, most notably in the preparation of dihydrosphingosines and related natural products. nih.gov This is exemplified by the synthesis of D-erythro-sphinganine, where the spirocycle is opened by a higher-order cuprate. nih.gov

A significant derivative, 1,4-dioxaspiro[2.3]hexan-5-one, has also been synthesized and studied. nih.govresearchgate.net These spiroepoxy-β-lactones are accessible through the epoxidation of ketene (B1206846) dimers and can be rearranged to form tetronic acids, further expanding the synthetic utility of this structural class. researchgate.net

Table 1: Key Synthetic and Reactivity Data for this compound
FeatureDescriptionKey ReagentsProduct Type(s)Reference
Synthesis Epoxidation of methyleneoxetanesDMDOThis compound nih.gov
Reactivity Nucleophilic attack at C6Various Nucleophilesα-Substituted Ketones nih.gov
Reactivity Nucleophilic attack at C2Various Nucleophilesβ-Substituted Ketones nih.gov
Reactivity Lewis Acid RearrangementLewis AcidsCyclopentanones nih.gov
Application Synthesis of Sphingosine PrecursorsHigher Order Cupratesα-Hydroxy Ketones nih.gov

Unexplored Reactivity Patterns and Synthetic Opportunities

While nucleophilic and acid-catalyzed reactions have been the primary focus, the unique electronic and steric properties of this compound suggest numerous unexplored reactivity patterns. The high degree of strain in the fused three- and four-membered rings could be exploited in novel transformations.

Future synthetic explorations could include:

Radical Reactions: The susceptibility of strained rings to radical-mediated opening is well-documented. Investigating radical-initiated rearrangements or additions could unlock new pathways to functionalized carbocycles and heterocycles. For instance, radical clock experiments could provide fundamental insights into bond cleavage priorities.

Transition-Metal Catalyzed Reactions: The interaction of the strained C-O and C-C bonds with transition metals is a promising but unexplored area. Catalytic cycles involving oxidative addition into the strained bonds could lead to novel cross-coupling reactions, carbonylations, or cycloadditions, providing access to complex molecular architectures that are otherwise difficult to synthesize.

Photochemical Reactions: The inherent strain energy could be harnessed in photochemical rearrangements or cycloadditions, potentially leading to unique skeletal transformations not achievable under thermal conditions.

Potential for Novel Structural Derivations

The known chemistry of this compound and its 5-one derivative provides a platform for the design and synthesis of novel structural analogs with potentially unique properties and applications.

Potential avenues for new derivatives include:

Substituent Effects: A systematic study of how substituents on both the oxetane (B1205548) and epoxide rings influence reactivity and stability is needed. Introducing electron-withdrawing or -donating groups could fine-tune the electronic properties, altering the regioselectivity of ring-opening reactions and the facility of rearrangements.

Heteroatom Variations: Replacing one or more oxygen atoms with other heteroatoms (e.g., nitrogen, sulfur) would generate novel aza- or thia-analogs. For example, the synthesis of aza-1,4-dioxaspiro[2.3]hexane derivatives could provide access to novel scaffolds for medicinal chemistry, drawing parallels to the development of other aza-spirocycles. rsc.org

Fused Systems: Exploration of reactions that lead to the fusion of additional rings onto the this compound core could generate complex polycyclic systems with significant three-dimensionality.

Table 2: Potential Future Derivatives of the this compound Scaffold
Derivative ClassPotential Synthetic ApproachPotential Properties/Applications
Substituted Analogues Epoxidation of substituted methyleneoxetanesTunable reactivity, altered selectivity
Aza-Derivatives Multi-step synthesis involving aziridination/cyclizationNovel medicinal chemistry scaffolds, basicity modulation
Thia-Derivatives Synthesis from thiiranes and oxetane precursorsAltered nucleophilicity, metal-ligating properties
Polycyclic Systems Tandem cycloadditions or intramolecular reactionsComplex 3D structures, natural product synthesis

Future Directions in Theoretical and Computational Studies

Currently, there is a notable lack of specific theoretical and computational studies focused on this compound, although such studies have been applied to related spiro systems. researchgate.netresearchgate.net This represents a significant opportunity for future research.

Computational chemistry could provide critical insights into:

Strain Energy and Bonding: Quantifying the ring strain and analyzing the bonding characteristics (e.g., bond lengths, angles, electron density) would provide a deeper understanding of the molecule's inherent instability and reactivity.

Reaction Mechanisms: DFT calculations could be employed to map the potential energy surfaces of known reactions, such as nucleophilic ring-opening and Lewis acid-catalyzed rearrangements. This would help to rationalize observed regioselectivities and explore the transition states of competing pathways.

Predicting Reactivity: Theoretical models could predict the outcomes of unexplored reactions, guiding experimental efforts in areas like radical and transition-metal-catalyzed transformations.

Spectroscopic Correlation: High-level calculations could aid in the interpretation of complex NMR and IR spectra, especially for substituted derivatives where experimental assignment may be ambiguous.

Outlook for Broader Applications in Chemical Synthesis

The established utility of this compound as a synthetic intermediate for natural products like sphingosines is just the beginning. nih.gov Its potential as a versatile building block in organic synthesis is vast.

Future applications could focus on:

Diversity-Oriented Synthesis: The spirocyclic core serves as a rigid, three-dimensional scaffold. mskcc.org By attaching different functional groups through its characteristic ring-opening reactions, libraries of diverse small molecules could be generated for screening in drug discovery programs. The spirocyclic nature is often sought after to "escape from flatland" in medicinal chemistry. rsc.org

Synthesis of Novel Cyclobutanes and Cyclopentanones: The compound is an excellent precursor to highly functionalized four- and five-membered rings. The selective cleavage of different bonds within the spirocycle can provide access to substituted cyclobutane (B1203170) ketones or, via rearrangement, cyclopentanones that are valuable intermediates in their own right.

Natural Product Synthesis: Beyond sphingosines, the unique reactivity profile of this compound could be strategically employed in the total synthesis of other complex natural products that contain densely functionalized cyclopentane (B165970) or acyclic keto-alcohol motifs.

Q & A

Q. What are the key synthetic methodologies for preparing 1,4-Dioxaspiro[2.3]hexane derivatives?

Synthesis often involves radical-mediated coupling reactions or multi-step organic transformations. For example, lithium amide-induced single-electron transfer (SET) to benzophenones generates radical pairs that abstract β-hydrogens from strained intermediates like 3-iodooxetane, enabling spirocyclization . Traditional methods may use NaBH4-mediated reductions of ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) followed by column chromatography for purification .

Q. How can researchers characterize the structural integrity of this compound compounds?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl or ether stretches).
  • <sup>1</sup>H NMR : Confirms spirocyclic geometry through splitting patterns and coupling constants.
  • Mass spectrometry : Validates molecular weight and fragmentation pathways .
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives.

Q. What solvent systems and storage conditions optimize stability for spirocyclic compounds?

These compounds are often moisture-sensitive. Use anhydrous solvents (e.g., THF, DCM) under inert atmospheres. Storage at 2–8°C in amber vials with desiccants prevents degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for spirocyclic syntheses?

Discrepancies may arise from:

  • Radical intermediate stability : Varying substituents on benzophenones alter SET efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hinder cyclization.
  • Catalyst selection : Transition-metal catalysts (e.g., Rh) improve regioselectivity in complex spirocycles .
    Methodological approach: Conduct kinetic studies (e.g., cyclic voltammetry) to map reaction pathways and optimize conditions .

Q. What strategies enhance the bioavailability of this compound-based drug candidates?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility in aqueous buffers .
  • Prodrug design : Mask reactive sites with enzymatically cleavable groups (e.g., esters).
  • Co-crystallization : Enhance stability via co-formers (e.g., oxalic acid) .

Q. How do environmental factors influence catalytic applications of spirocyclic compounds?

In zeolite-catalyzed reactions (e.g., glycerol condensation), 1,4-dioxaspiro derivatives form as intermediates. Key factors:

  • Temperature : Higher temps (>100°C) favor ring-opening but risk decomposition.
  • Acid sites : Brønsted acidity in catalysts (e.g., [B,Al]-EWT zeolites) directs selectivity toward spiro products .

Analytical and Mechanistic Considerations

Q. What computational tools validate mechanistic hypotheses for spirocyclization?

  • DFT calculations : Model radical pair interactions and transition states .
  • Molecular docking : Predict binding affinities for biologically active derivatives .
  • QSAR : Correlate substituent effects with reaction rates or bioactivity .

Q. How can GC-MS data differentiate spirocyclic isomers in complex mixtures?

  • Fragmentation patterns : Monitor characteristic ions (e.g., m/z = 141 for 1,4-dioxaspiro[4.5]decane-2-methanol) .
  • Retention indices : Compare with authenticated standards using polar capillary columns (e.g., DB-WAX).

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